(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid
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Overview
Description
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is a chemical compound known for its unique spirocyclic structure, which includes a formyl group, a methyl group, and a dithiaspiro moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core. The formyl and methyl groups are then introduced through subsequent reactions, often involving formylation and methylation reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The spirocyclic core can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituents, but typical reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction results in an alcohol.
Scientific Research Applications
(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often involve modulation of biochemical processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
8-Methyl-1,4-dithiaspiro[4.5]decane: Shares the spirocyclic core but lacks the formyl and acetic acid groups.
Formylated spiro compounds: Similar structure with variations in the substituents.
Uniqueness
(8-Formyl-8-methyl-1,4-dithiaspiro[45]decan-7-yl)acetic acid is unique due to its combination of a spirocyclic core with formyl and acetic acid functionalities
Properties
CAS No. |
90660-45-0 |
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Molecular Formula |
C12H18O3S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
2-(8-formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid |
InChI |
InChI=1S/C12H18O3S2/c1-11(8-13)2-3-12(16-4-5-17-12)7-9(11)6-10(14)15/h8-9H,2-7H2,1H3,(H,14,15) |
InChI Key |
GJEQKZFRLYKEPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1CC(=O)O)SCCS2)C=O |
Origin of Product |
United States |
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